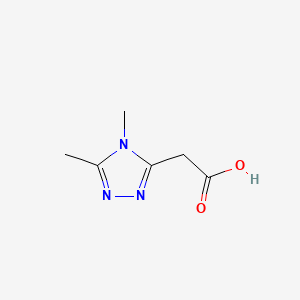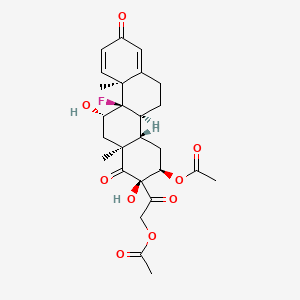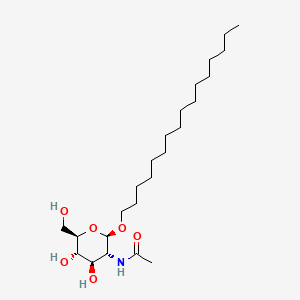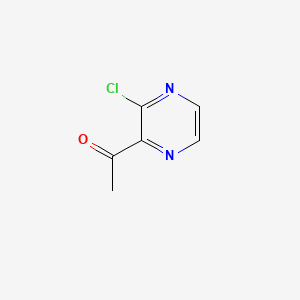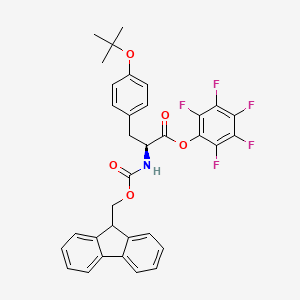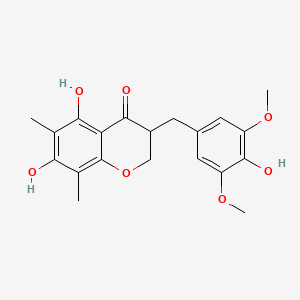
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one (5,7-DHDMDC) is a chemical compound that is found naturally in certain plants and has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. 5,7-DHDMDC has been studied for its potential to be used in the synthesis of drugs, as well as in the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related compounds involves the condensation of hydroxybenzoic acids with isoprene in the presence of orthophosphoric acid, producing carboxy-2,2-dimethylchromans. These compounds have been further dehydrogenated to yield carboxy-2,2-dimethylchromenes, highlighting the chemical versatility and synthetic accessibility of chroman derivatives (Ahluwalia, Jolly, & Tehim, 1982).
Biological Activities
Research on closely related compounds has shown diverse biological activities. For instance, homoisoflavanones isolated from plants like Pseudoprospero firmifolium and Scilla nervosa subsp. rigidifolia have been studied for their potential biological activities, including anti-inflammatory and antioxidant properties (Koorbanally et al., 2007); (Silayo, Ngadjui, & Abegaz, 1999).
Antioxidant Potential
The synthesis and antioxidant ability of derivatives containing dimethoxyphenol units have been explored, indicating the potential of these compounds in scavenging free radicals and contributing to antioxidant defenses (Ali, 2015).
Mecanismo De Acción
Target of Action
It is known that such compounds often interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Typically, compounds like this one interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular solubility is reported to be -3139, which could impact its bioavailability .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPEDLHLKPUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

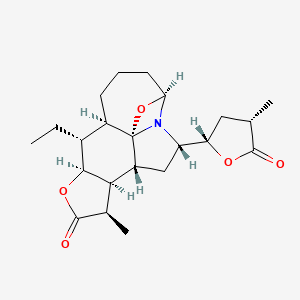


![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)


